molecular formula C16H17N3O6 B11510146 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one

3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one

Cat. No.: B11510146
M. Wt: 347.32 g/mol
InChI Key: JLWNIFHVRYGTIT-UHFFFAOYSA-N
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Description

3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one is a complex organic compound that belongs to the class of benzazocines. Benzazocines are known for their diverse pharmacological activities, including analgesic and anti-inflammatory properties. This compound’s unique structure, featuring multiple functional groups, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Benzazocine Core: The benzazocine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylamine and a suitable cyclizing agent.

    Introduction of Nitro Groups: The nitro groups can be introduced via nitration reactions using nitric acid or a nitrating mixture.

    Addition of the Oxopropyl Group: The oxopropyl group can be added through an alkylation reaction using a suitable alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, ketones, or aldehydes.

    Reduction: Amino derivatives.

    Substitution: Substituted benzazocine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, the compound or its derivatives could be investigated for their potential therapeutic effects. Benzazocine derivatives are known for their analgesic properties, and this compound may exhibit similar activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one would depend on its specific application. For instance, if it exhibits analgesic properties, it may interact with opioid receptors in the nervous system, modulating pain signals. The nitro groups may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known analgesic with a benzazocine-like structure.

    Codeine: Another analgesic with structural similarities.

    Naloxone: An opioid antagonist with a related structure.

Uniqueness

What sets 3-methyl-1,5-dinitro-11-(2-oxopropyl)-2,3,4,5-tetrahydro-1,5-methano-3-benzazocin-6(1H)-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of both nitro and oxopropyl groups, along with the benzazocine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H17N3O6

Molecular Weight

347.32 g/mol

IUPAC Name

11-methyl-1,9-dinitro-13-(2-oxopropyl)-11-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one

InChI

InChI=1S/C16H17N3O6/c1-10(20)7-13-15(18(22)23)8-17(2)9-16(13,19(24)25)14(21)11-5-3-4-6-12(11)15/h3-6,13H,7-9H2,1-2H3

InChI Key

JLWNIFHVRYGTIT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1C2(CN(CC1(C(=O)C3=CC=CC=C32)[N+](=O)[O-])C)[N+](=O)[O-]

Origin of Product

United States

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